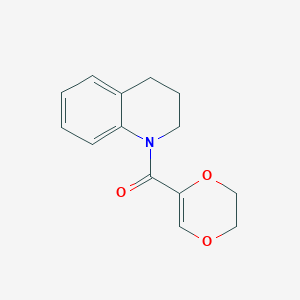
2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-2H-quinolin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-2H-quinolin-1-yl)methanone” is a complex organic molecule that contains a 2,3-dihydro-1,4-dioxin ring and a 3,4-dihydro-2H-quinolin ring . These types of structures are often found in various organic compounds, including some pharmaceuticals and natural products.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
Pharmacological Profile and Receptor Antagonism
One significant application of derivatives similar to 2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-2H-quinolin-1-yl)methanone is in pharmacology, where these compounds serve as potent receptor antagonists. For instance, a study by Lavreysen et al. (2004) on JNJ16259685, a compound with a similar structural motif, highlights its role as a selective and systemically active mGlu1 receptor antagonist. JNJ16259685 demonstrated remarkable potency in inhibiting mGlu1 receptor function, binding, and occupancy in the central nervous system without affecting other glutamate receptors, suggesting potential applications in neurological disorders treatment (Lavreysen et al., 2004).
Organic Synthesis and Chemical Properties
In the realm of organic chemistry, compounds related to 2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-2H-quinolin-1-yl)methanone have been utilized in synthesizing novel chemical entities with potential biological activities. Bonacorso et al. (2016) described the convergent synthesis of novel polysubstituted methanones, showcasing the versatility of these compounds in creating structurally diverse molecules. Their research demonstrated that these compounds could possess significant cytotoxicity in human leukocytes, indicating potential for development into therapeutic agents (Bonacorso et al., 2016).
Potential Antimicrobial and Antioxidant Applications
Research into the antimicrobial and antioxidant properties of compounds structurally related to 2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-2H-quinolin-1-yl)methanone has shown promising results. A study conducted by Rajpurohit et al. (2017) synthesized novel furan/benzofuran coupled quinoline hybrids, demonstrating potent antioxidant and antimicrobial activities. This suggests that modifications of the core structure of 2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-2H-quinolin-1-yl)methanone could yield compounds with valuable biological properties (Rajpurohit et al., 2017).
Mécanisme D'action
The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would be how it interacts with biological systems to produce its effects. Without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2,3-dihydro-1,4-dioxin-5-yl(3,4-dihydro-2H-quinolin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c16-14(13-10-17-8-9-18-13)15-7-3-5-11-4-1-2-6-12(11)15/h1-2,4,6,10H,3,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMOJMRSCTFXTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=COCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

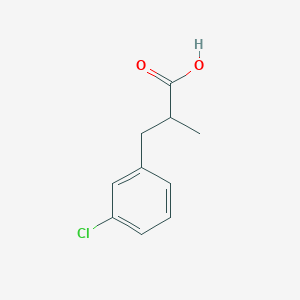
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2928442.png)
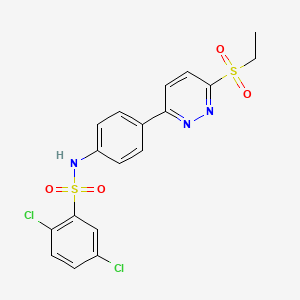
![2-Cyclopropyl-4-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2928445.png)
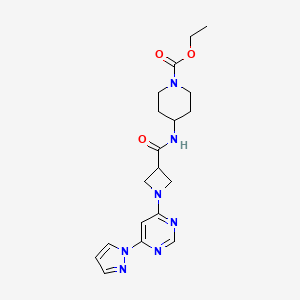
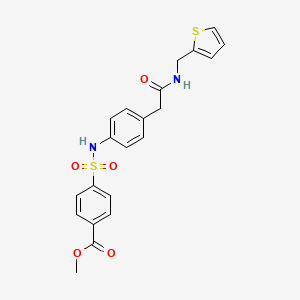
![(2,2-Dimethoxy-6-oxaspiro[3.4]octan-7-yl)methanamine](/img/structure/B2928454.png)
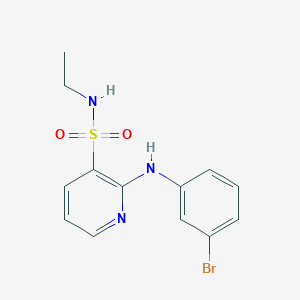

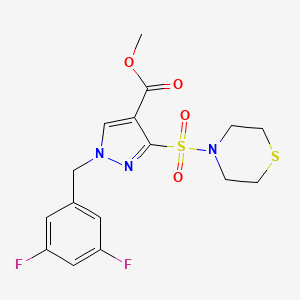
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-phenylthiazole-4-carboxamide](/img/structure/B2928459.png)

![N-(3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2928462.png)
![2-[4-(4-tert-butylphenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2928463.png)